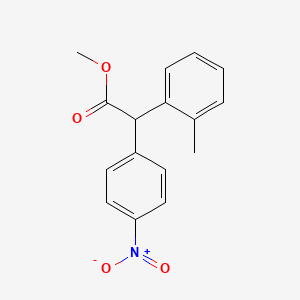

Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate

CAS No.:

Cat. No.: VC16208288

Molecular Formula: C16H15NO4

Molecular Weight: 285.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO4 |

|---|---|

| Molecular Weight | 285.29 g/mol |

| IUPAC Name | methyl 2-(2-methylphenyl)-2-(4-nitrophenyl)acetate |

| Standard InChI | InChI=1S/C16H15NO4/c1-11-5-3-4-6-14(11)15(16(18)21-2)12-7-9-13(10-8-12)17(19)20/h3-10,15H,1-2H3 |

| Standard InChI Key | AGQXTPCOZSGARY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate features two distinct aromatic rings: a 4-nitrophenyl group and an o-tolyl (2-methylphenyl) group, both attached to a central acetoxy backbone. The nitro group () at the para position of the phenyl ring introduces strong electron-withdrawing effects, while the ortho-methyl group on the adjacent phenyl ring contributes steric bulk and moderate electron-donating properties. This juxtaposition creates a polarized electronic environment that influences the compound’s reactivity and intermolecular interactions .

Crystallographic and Spectroscopic Data

While X-ray crystallographic data for this specific compound remains unpublished, analogous esters with nitro and methyl-substituted aryl groups exhibit planar configurations stabilized by intramolecular hydrogen bonding and π-π stacking . Infrared (IR) spectroscopy of related compounds reveals characteristic absorption bands for ester carbonyl groups () and nitro stretching vibrations () . Nuclear magnetic resonance (NMR) spectra for methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate would theoretically display distinct signals for the methyl ester (), aromatic protons (), and the o-tolyl methyl group () .

Table 1: Key Molecular Properties of Methyl 2-(4-Nitrophenyl)-2-(o-Tolyl)acetate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.29 g/mol |

| IUPAC Name | Methyl 2-(2-methylphenyl)-2-(4-nitrophenyl)acetate |

| Canonical SMILES | CC1=CC=CC=C1C(C2=CC=C(C=C2)N+[O-])C(=O)OC |

| PubChem CID | 112758256 |

Synthesis and Manufacturing Techniques

Esterification Strategies

The synthesis of methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate typically involves esterification reactions between carboxylic acid precursors and methanol. A common approach utilizes 2-(4-nitrophenyl)-2-(o-tolyl)acetic acid, which undergoes acid-catalyzed condensation with methanol. Continuous flow reactors have been reported to enhance reaction efficiency by improving mass transfer and temperature control, yielding purer products at higher rates compared to batch processes .

Catalytic and Solvent Systems

Palladium-based catalysts, such as Pd/C, are frequently employed in related nitroaromatic syntheses to facilitate hydrogenation or coupling reactions . Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to stabilize intermediate carbocations and nitro groups. Recent advancements highlight the use of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents to accelerate ester formation under mild conditions .

Chemical Reactivity and Functional Transformations

Hydrolysis and Derivative Formation

The ester group in methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. Alkaline hydrolysis with aqueous sodium hydroxide produces 2-(4-nitrophenyl)-2-(o-tolyl)acetic acid, a potential intermediate for amide or anhydride derivatives. Enzymatic hydrolysis using esterases offers a stereoselective pathway, though this remains unexplored for this specific compound.

Reduction of Nitro Groups

Catalytic hydrogenation with and palladium on carbon () reduces the nitro group to an amine, generating methyl 2-(4-aminophenyl)-2-(o-tolyl)acetate. This product could serve as a precursor for azo dyes or pharmaceutical agents, though stability studies under reductive conditions are necessary .

Electrophilic Substitution Reactions

The electron-deficient 4-nitrophenyl ring undergoes electrophilic substitution at the meta position relative to the nitro group. Nitration, sulfonation, or halogenation reactions could introduce additional functional groups, expanding the compound’s utility in synthesizing polyfunctional aromatics .

Industrial and Research Applications

Intermediate in Organic Synthesis

Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate serves as a versatile building block for synthesizing complex molecules. Its nitro group can be transformed into amines, hydroxylamines, or azides, enabling access to heterocyclic compounds like tetrahydroquinazolines . The o-tolyl moiety’s steric bulk also makes it valuable in asymmetric catalysis, where chiral environments are critical .

Materials Science Applications

Nitroaromatic esters are explored as monomers for high-performance polymers. The compound’s rigid aromatic backbone and polar nitro group could enhance thermal stability and dielectric properties in polyesters or polyamides, though polymerizability studies are yet to be conducted.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume